molecular formula C9H18N2O B13227102 N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide

N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide

Cat. No.: B13227102
M. Wt: 170.25 g/mol
InChI Key: ZJDHLEGLFUBKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide (CAS 1340055-19-7) is a high-purity chemical building block designed for pharmaceutical research and development. This compound features a cyclobutane carboxamide core, a motif prized in drug discovery for its three-dimensional, sp3-rich structure that provides conformational restriction . Incorporating rigid scaffolds like cyclobutane is a key strategy in medicinal chemistry to pre-organ drug molecules into their bioactive conformations, potentially improving target selectivity and metabolic stability . The molecular structure includes both hydrogen bond donor and acceptor sites, as indicated by its Topological Polar Surface Area (TPSA) of 55.1 Ų, which can be critical for interactions with biological targets . With a molecular formula of C9H18N2O and a molecular weight of 170.25 g/mol, this reagent serves as a versatile intermediate for synthesizing more complex, value-added molecules . Recent scientific literature highlights cyclobutanecarboxamides as significant scaffolds in the synthesis of novel pharmaceuticals, underscoring the research value of this compound and its derivatives . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide

InChI

InChI=1S/C9H18N2O/c1-9(2,6-10)11-8(12)7-4-3-5-7/h7H,3-6,10H2,1-2H3,(H,11,12)

InChI Key

ZJDHLEGLFUBKJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)NC(=O)C1CCC1

Origin of Product

United States

Preparation Methods

Amide Formation via Acyl Chloride and Amine Coupling

A common synthetic strategy involves the reaction of cyclobutanecarbonyl chloride with the appropriate amine, N-(1-amino-2-methylpropan-2-yl)amine, to form the amide bond.

  • Step 1: Preparation of cyclobutanecarbonyl chloride from cyclobutanecarboxylic acid using reagents such as thionyl chloride (SOCl2) or oxalyl chloride under anhydrous conditions.
  • Step 2: Coupling of cyclobutanecarbonyl chloride with 1-amino-2-methylpropan-2-yl amine under basic conditions (e.g., triethylamine or sodium bicarbonate) in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
  • Outcome: Formation of N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide with good yields.

This method is supported by analogous syntheses of cyclobutanecarboxamide derivatives where amines are reacted with acyl chlorides to yield amides efficiently.

Reduction of Nitrile Precursors

An alternative approach involves the reduction of nitrile precursors to the corresponding amines, which are then coupled to form the amide.

  • Example: Starting from 2-methyl-2-(methylamino)propanenitrile, reduction with lithium aluminium tetrahydride (LiAlH4) in diethyl ether at 0 °C followed by workup with sodium hydroxide and water yields the amine intermediate.
  • Subsequent Step: The amine intermediate can then be reacted with cyclobutanecarbonyl chloride to afford the target amide.

Comparative Summary of Preparation Routes

Preparation Method Key Reagents/Conditions Advantages Limitations
Acyl chloride + amine coupling Cyclobutanecarbonyl chloride, amine, base, THF/DCM High yield, straightforward Requires handling of corrosive acyl chlorides
Reduction of nitrile precursors LiAlH4 reduction, followed by acyl chloride coupling Allows tailored amine synthesis LiAlH4 is moisture sensitive and hazardous
Palladium-catalyzed nitro reduction Hydrazine hydrate, Pd/C catalyst, ethanol reflux High selectivity, mild conditions Requires catalyst handling, may need further purification
Continuous flow synthesis (industrial) Flow reactors, optimized conditions Scalable, efficient Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanecarboxylic acid derivatives, while reduction may produce cyclobutylamines .

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Observations:

Fluorinated analogs (e.g., PF-03654764) leverage fluorine atoms to enhance metabolic stability and binding affinity via hydrophobic and electrostatic interactions .

Molecular Weight and Drug-Likeness :

  • The target compound’s lower molecular weight (~185 g/mol) aligns more closely with Lipinski’s rule of five (ideal MW < 500) compared to PF-03654764 (339 g/mol) and the benzofuran derivative (257 g/mol), suggesting favorable oral bioavailability .

Pharmacological and Functional Comparisons

While direct activity data for the target compound are unavailable, insights can be drawn from related molecules:

  • PF-03654764 : A histamine H3 receptor antagonist with trans-3-fluoro and pyrrolidinylmethyl phenyl groups. The fluorine atoms and rigid cyclobutane core contribute to its high binding affinity (IC₅₀ < 10 nM) .
  • SAR110894: Another cyclobutanecarboxamide derivative, this compound demonstrates disease-modifying activity in tauopathy models, likely due to its balanced lipophilicity and hydrogen-bonding capacity .
  • N-(3-amino-2-methylphenyl)cyclobutanecarboxamide: The aromatic amine may facilitate interactions with enzymes or receptors requiring planar binding sites, but its higher logP (predicted) could limit solubility .

Hypothetical Advantages of the Target Compound:

  • The aliphatic amine may reduce off-target interactions with aromatic-binding enzymes (e.g., cytochrome P450 isoforms), improving selectivity.
  • The compact structure (~185 g/mol) could enhance pharmacokinetic properties, such as faster renal clearance or broader tissue distribution.

Biological Activity

N-(1-amino-2-methylpropan-2-yl)cyclobutanecarboxamide, also known as 1-(aminomethyl)cyclobutanecarboxamide, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

Structural Characteristics

The compound features a cyclobutane ring with an aminomethyl group and a carboxamide functional group. Its molecular formula is C8H15N2OC_8H_{15}N_2O, and it has a molecular weight of approximately 170.25 g/mol. The unique combination of these functional groups allows for diverse interactions with biological macromolecules, which can influence enzyme activity and receptor modulation.

Property Value
Molecular FormulaC₈H₁₅N₂O
Molecular Weight170.25 g/mol
StructureCyclobutane core

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

1. Receptor Binding:
The compound has been investigated for its role as a ligand in receptor binding studies. Its structural properties enable it to interact with specific receptors, potentially modulating their activity.

2. Anti-inflammatory Effects:
Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

3. Analgesic Properties:
There is evidence to support the analgesic effects of this compound, which could be beneficial in pain management therapies.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Receptor Modulation: A study published in a peer-reviewed journal demonstrated that derivatives of cyclobutanecarboxamides, including this compound, showed promising results in modulating receptor activities associated with pain pathways.
  • Anti-inflammatory Research: Another investigation focused on the anti-inflammatory effects of the compound in animal models. Results indicated a significant reduction in inflammatory markers when administered at specific dosages.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Formation of the Cyclobutane Ring: Initial reactions to create the cyclobutane structure.
  • Introduction of the Aminomethyl Group: A subsequent reaction introduces the aminomethyl group.
  • Carboxamide Formation: Finally, the carboxamide group is added to complete the synthesis.

This synthetic pathway allows for modifications that can lead to various derivatives with potentially different biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.